molecular formula C7H3IN2O3 B12056740 Nitroxinil-13C6 CAS No. 1325559-31-6

Nitroxinil-13C6

Cat. No.: B12056740
CAS No.: 1325559-31-6
M. Wt: 295.97 g/mol
InChI Key: SGKGVABHDAQAJO-ZRDHQLPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitroxinil-13C6 involves the incorporation of carbon-13 isotopes into the Nitroxinil molecule. The general synthetic route includes the iodination of a benzonitrile derivative followed by nitration and hydroxylation reactions . The reaction conditions typically involve:

    Iodination: Using iodine and a suitable oxidizing agent.

    Nitration: Employing nitric acid or a nitrating mixture.

    Hydroxylation: Using a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nitroxinil-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitroxinil-13C6 is widely used in scientific research due to its stable isotope labeling. Applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in identifying metabolic pathways and intermediates.

    Environmental Chemistry: Used in tracing the fate of chemicals in the environment.

    Analytical Chemistry: Employed in developing and validating analytical methods

Mechanism of Action

Nitroxinil-13C6, like its parent compound Nitroxinil, exerts its effects by uncoupling oxidative phosphorylation in parasitic worms. This disrupts the energy metabolism of the parasites, leading to their death. The molecular targets include enzymes involved in the electron transport chain and ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nitroxinil-13C6

This compound is unique due to its stable isotope labeling, which makes it invaluable in research applications. Unlike its analogs, it is primarily used for tracing and studying metabolic pathways rather than direct therapeutic or agricultural applications .

Properties

CAS No.

1325559-31-6

Molecular Formula

C7H3IN2O3

Molecular Weight

295.97 g/mol

IUPAC Name

4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile

InChI

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1

InChI Key

SGKGVABHDAQAJO-ZRDHQLPYSA-N

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N

Origin of Product

United States

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